molecular formula C19H21ClN2O2 B2749731 6-Methoxy-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride CAS No. 1431967-99-5

6-Methoxy-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

Cat. No.: B2749731
CAS No.: 1431967-99-5
M. Wt: 344.84
InChI Key: ZLBBIKSRHSHVOY-UHFFFAOYSA-N
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Description

6-Methoxy-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a compound belonging to the class of beta-carbolines, which are known for their diverse biological activities. This compound features a tetrahydro-beta-carboline core structure, which is a common motif in many natural and synthetic bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride typically involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydro-beta-carboline core. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow reactions, which offer advantages such as improved atom economy, reproducibility, and safer solvents. Enzymatic methods, such as lipase-catalyzed reactions, can also be employed to achieve high enantiomeric excess and yield .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the tetrahydro-beta-carboline core to a fully aromatic beta-carboline structure.

    Reduction: Reduction reactions can further saturate the tetrahydro-beta-carboline ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fully aromatic beta-carbolines, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

6-Methoxy-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in studies related to its potential neuroprotective and anti-cancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory and antiviral agent.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-Methoxy-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride involves its interaction with various molecular targets and pathways. It is known to bind to specific receptors in the brain, influencing neurotransmitter systems and exhibiting neuroprotective effects. Additionally, its anti-cancer properties are attributed to its ability to induce apoptosis in cancer cells through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other beta-carbolines such as harmine, harmaline, and tetrahydroharmine. These compounds share the beta-carboline core structure but differ in their substitution patterns and biological activities.

Uniqueness

6-Methoxy-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other beta-carbolines. Its dual methoxy groups enhance its potential as a neuroprotective and anti-cancer agent .

Properties

IUPAC Name

6-methoxy-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2.ClH/c1-22-13-5-3-4-12(10-13)18-19-15(8-9-20-18)16-11-14(23-2)6-7-17(16)21-19;/h3-7,10-11,18,20-21H,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBBIKSRHSHVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC(=CC=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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